
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" is a chemical that belongs to a class of compounds known for their potential pharmacological activities. The related compounds discussed in the provided papers include a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, which have been synthesized and evaluated for their biological activities, particularly as beta-adrenergic blocking agents . These compounds have shown significant potency in animal models, with some exhibiting cardioselectivity, which is a desirable trait for beta-blockers as it can reduce side effects related to non-cardiac beta receptors .
Synthesis Analysis
The synthesis of related compounds involves the introduction of heterocyclic moieties either in the aryl part or in the amidic group of the 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols . The synthesis process is not detailed for "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" specifically, but the general approach for similar compounds includes condensation reactions and the use of organometallic reagents to introduce various substituents . The protocols for synthesis are optimized to achieve high yields and diastereoselectivities, which are important for the biological activity and safety profile of the resulting compounds .
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed using techniques such as infrared (IR) spectroscopy, and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the aminomethoxy derivatives are obtained through condensation reactions, which are a common synthetic route for creating new bonds between molecules . The reactivity of these compounds can also be manipulated through the use of protecting groups, which can be selectively removed to enable further synthetic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heterocyclic moieties and the specific substituents can affect properties such as solubility, stability, and reactivity . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body . The antimicrobial assays of the aminomethoxy derivatives indicate that these compounds have improved efficiency compared to current medicinal agents, suggesting that their physical and chemical properties are favorable for biological activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
The synthesis and properties of aminomethoxy derivatives of related compounds have been explored, indicating their potential as efficient antimicrobial agents against bacteria and fungi. Specifically, the condensation of related compounds with formaldehyde and secondary aliphatic and heterocyclic amines has resulted in derivatives that exhibit more potent antimicrobial activity than some currently used in medicine (Jafarov et al., 2019).
Pharmacological Applications
Derivatives of 1-phenoxy-3-amino-propan-2-ol have been studied for their pharmacological value, particularly in the treatment and prophylaxis of heart diseases. These derivatives have shown promising beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001), (Schenk, 2014).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of derivatives, such as 3-amino-3-phenylpropan-1-ol, has been employed in the asymmetric synthesis of compounds like (S)-dapoxetine. This process utilizes specific enzymes for the transesterification reaction, yielding valuable intermediates for pharmaceutical production (Torre et al., 2006).
Antimicrobial Synthesis
The synthesis of compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol and their subsequent reactions have been explored for their potential as antimicrobial agents. These processes involve a series of reactions leading to the formation of compounds with characterized antimicrobial activity (Doraswamy & Ramana, 2013).
NMR-Sensitive Probes in Medicinal Chemistry
Perfluoro-tert-butyl 4-hydroxyproline derivatives, similar in structure to the subject compound, have been synthesized and incorporated into peptides. These derivatives show distinct conformational preferences and are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Eigenschaften
IUPAC Name |
1-amino-3-(4-tert-butylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCSYWIVAILJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377887 |
Source


|
| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
CAS RN |
41403-84-3 |
Source


|
| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)
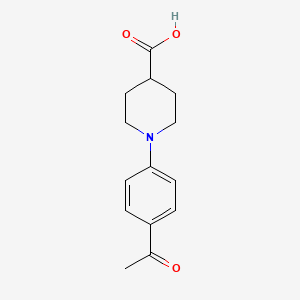
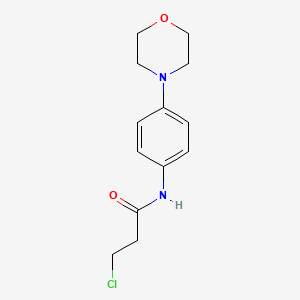
![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)
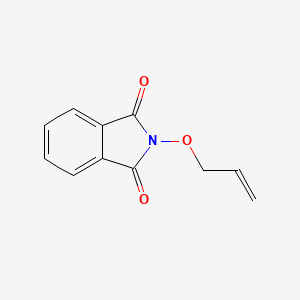
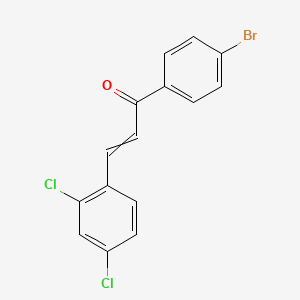
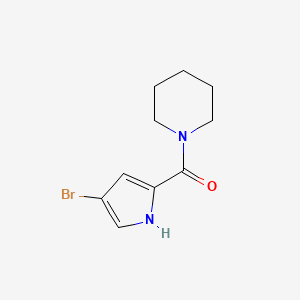
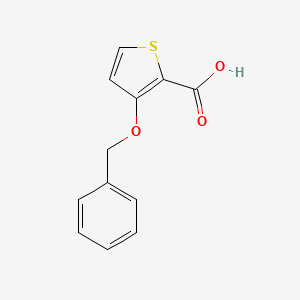




![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)